3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxyquinolin-2-one
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Overview
Description
3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxyquinolin-2-one is a complex organic compound that features a benzimidazole ring fused to a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxyquinolin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or other aldehydes . The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . The final step involves the coupling of the benzimidazole and quinoline structures under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxyquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated benzimidazole or quinoline derivatives.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxyquinolin-2-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxyquinolin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens or cancer cells . The compound can also interact with DNA or RNA, disrupting their function and leading to cell death . In materials science, its unique electronic properties make it suitable for use in organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 1H-benzimidazol-2-yl)-1H-indazole
- 1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine
- 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
Uniqueness
3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxyquinolin-2-one stands out due to its unique combination of benzimidazole and quinoline structures, which confer distinct electronic and steric properties. This makes it particularly effective in applications requiring specific interactions with biological targets or electronic materials .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxyquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-3-4-9-14-25-18-13-8-5-10-15(18)20(26)19(22(25)27)21-23-16-11-6-7-12-17(16)24-21/h5-8,10-13,26H,2-4,9,14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLWKKJDEUNICL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C3=NC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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